molecular formula C18H24N2O3S B5023889 N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5023889
M. Wt: 348.5 g/mol
InChI Key: IRLOWJXFZOJJQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves complex chemical reactions, often starting from basic sulfonamide groups and incorporating various functional groups through multiple steps. The process might involve the condensation of sulfonamide with specific alkyl or aryl groups under controlled conditions to achieve the desired structure. While there isn't a direct study on this exact compound, research on similar sulfonamide derivatives provides insights into possible synthesis routes. For example, the one-pot synthesis approach for related compounds involves combining substrates in a single reactor, which can lead to the formation of the desired sulfonamide derivatives through a sequence of reactions including amidation and substitution (Fereyduni et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its complex arrangement of rings and functional groups. Studies on similar sulfonamide compounds reveal the significance of torsion angles and hydrogen bonding in determining the molecular conformation. For instance, the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and the presence of N-H...N hydrogen bonds significantly influence the molecular and supramolecular structures, affecting the compound's stability and reactivity (Jacobs et al., 2013).

Chemical Reactions and Properties

This compound can participate in various chemical reactions due to its active functional groups. The sulfonamide group, in particular, makes it a candidate for substitution reactions, where it can react with different reagents to form new compounds. Similar sulfonamide derivatives have been shown to undergo reactions such as transfer hydrogenation, indicating the potential reactivity of the compound (Ruff et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The presence of various functional groups and the compound's overall molecular geometry can affect its interaction with solvents and its phase behavior. While specific data on this compound is not available, insights can be drawn from related sulfonamide compounds, which exhibit distinct physical properties based on their structural characteristics (Mohamed-Ezzat et al., 2023).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18-7-4-14-20(18)16-8-10-17(11-9-16)24(22,23)19-13-12-15-5-2-1-3-6-15/h5,8-11,19H,1-4,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLOWJXFZOJJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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